2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
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Overview
Description
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a chlorobenzylthio group attached to a tetrahydropyrimidine ring, which is further stabilized by the addition of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired tetrahydropyrimidine derivative. The final product is obtained by treating the tetrahydropyrimidine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the tetrahydropyrimidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or modified tetrahydropyrimidine derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzylthio group may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylbenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
- 2-(4-Fluorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
- 2-(4-Bromobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride
Uniqueness
2-(4-Chlorobenzylthio)-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds that may have different substituents on the benzylthio group, leading to variations in their chemical and biological activities.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S.ClH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOWMXRCIDFVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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